1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-
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Overview
Description
5,5’-Dimethoxy-2’,3’-dihydro-1,1’-spirobi[inden]-3(2H)-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 5,5’-Dimethoxy-2’,3’-dihydro-1,1’-spirobi[inden]-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Derivative: Starting with a suitable indene derivative, the compound undergoes a series of reactions to introduce the methoxy groups at the 5 and 5’ positions.
Spiro Formation: The key step involves the formation of the spiro linkage, which can be achieved through cyclization reactions under specific conditions.
Final Modifications: The final steps may include purification and crystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.
Chemical Reactions Analysis
5,5’-Dimethoxy-2’,3’-dihydro-1,1’-spirobi[inden]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methoxy groups can be substituted under specific conditions, such as using halogenating agents to introduce halogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,5’-Dimethoxy-2’,3’-dihydro-1,1’-spirobi[inden]-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 5,5’-Dimethoxy-2’,3’-dihydro-1,1’-spirobi[inden]-3(2H)-one exerts its effects involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 5,5’-Dimethoxy-2’,3’-dihydro-1,1’-spirobi[inden]-3(2H)-one include:
5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane: This compound shares the spiro structure but has different functional groups, leading to distinct chemical properties.
2,2’-dihydroxy-3,3’-dimethoxy-5,5’-dipropyldiphenylmethane: Another compound with a similar core structure but different substituents, affecting its reactivity and applications.
The uniqueness of 5,5’-Dimethoxy-2’,3’-dihydro-1,1’-spirobi[inden]-3(2H)-one lies in its specific functional groups and the resulting chemical behavior, making it valuable for targeted research and industrial applications.
Properties
CAS No. |
609337-94-2 |
---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
6,6'-dimethoxyspiro[1,2-dihydroindene-3,3'-2H-indene]-1'-one |
InChI |
InChI=1S/C19H18O3/c1-21-13-3-5-16-12(9-13)7-8-19(16)11-18(20)15-10-14(22-2)4-6-17(15)19/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
MUDHUJUOKXGOAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC2)CC(=O)C4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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